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Compound of Interest

Compound Name:

2-[4-

(Trifluoromethyl)phenyl]benzaldeh

yde

Cat. No.: B1304073 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties,

synthesis, and potential applications of 4'-(trifluoromethyl)biphenyl-2-carbaldehyde. This

information is intended to support research and development efforts in medicinal chemistry,

materials science, and organic synthesis.

Molecular Structure and Properties
4'-(Trifluoromethyl)biphenyl-2-carbaldehyde is an aromatic organic compound featuring a

biphenyl backbone substituted with a trifluoromethyl group at the 4'-position and a

carbaldehyde (formyl) group at the 2-position. The trifluoromethyl group significantly influences

the molecule's electronic properties and lipophilicity, making it a valuable building block in the

synthesis of pharmaceuticals and agrochemicals.[1]

Table 1: Physicochemical Properties of 4'-(Trifluoromethyl)biphenyl-2-carbaldehyde
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Property Value Reference

Molecular Formula C₁₄H₉F₃O [1][2]

Molecular Weight 250.22 g/mol [1][2]

CAS Number 84392-23-4 [2]

Appearance Liquid [2]

Density 1.273 g/mL at 25 °C [2]

Refractive Index n20/D 1.552 [2]

SMILES String
O=Cc1ccccc1-c1ccc(cc1)C(F)

(F)F
[2]

InChI Key
UUSBTGUDEHRZTF-

UHFFFAOYSA-N
[2]

Spectroscopic Characterization
Detailed experimental spectroscopic data for 4'-(trifluoromethyl)biphenyl-2-carbaldehyde is not

readily available in public literature. However, based on the known spectral data of analogous

compounds, the following characteristic signals can be predicted.

Table 2: Predicted Spectroscopic Data for 4'-(trifluoromethyl)biphenyl-2-carbaldehyde
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Spectroscopy Predicted Chemical Shifts / Key Features

¹H NMR

Aldehyde Proton (CHO): ~9.9 ppm (singlet).

Aromatic Protons: 7.4 - 8.1 ppm (multiplets).

The proton ortho to the aldehyde may be shifted

downfield. The protons on the trifluoromethyl-

substituted ring will show characteristic coupling

patterns.

¹³C NMR

Carbonyl Carbon (C=O): ~192 ppm.

Trifluoromethyl Carbon (CF₃): Quartet centered

around 124 ppm (due to C-F coupling). Aromatic

Carbons: 120 - 150 ppm. The carbon attached

to the CF₃ group will show a larger chemical

shift and splitting.

FT-IR

C=O Stretch (Aldehyde): ~1700 cm⁻¹. C-F

Stretch: Strong absorptions in the 1350-1100

cm⁻¹ region. Aromatic C-H Stretch: ~3100-3000

cm⁻¹. Aromatic C=C Stretch: ~1600-1450 cm⁻¹.

Mass Spectrometry

Molecular Ion (M⁺): m/z = 250. Key Fragments:

Loss of H (M-1), loss of CHO (M-29), loss of

CF₃ (M-69), and fragments corresponding to the

biphenyl backbone. Aromatic aldehydes typically

show a strong molecular ion peak.[3]

Experimental Protocols
Synthesis via Grignard Reagent
A documented method for the synthesis of 4'-(trifluoromethyl)biphenyl-2-carbaldehyde involves

a Grignard reaction followed by a palladium-catalyzed cross-coupling reaction.

Experimental Workflow: Grignard-based Synthesis
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Caption: Workflow for the Grignard-based synthesis.

Detailed Methodology:

Grignard Reagent Preparation: To a solution of the dimethyl acetal of 2-bromobenzaldehyde

and 1,2-dibromoethane in anhydrous tetrahydrofuran (THF), magnesium turnings are added.

The reaction is initiated with a small amount of 1,2-dibromoethane and maintained at a

gentle reflux.
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Cross-Coupling: The prepared Grignard reagent is then added dropwise to a refluxing

solution of 4-iodobenzotrifluoride and a palladium catalyst (e.g., iodo(4-

trifluoromethyl)bis(triphenylphosphine)palladium(II)) in THF. The mixture is refluxed for

approximately 1.5 hours.

Workup and Purification: After cooling, the reaction is quenched with 3N hydrochloric acid.

The THF is removed under reduced pressure, and the residue is extracted with diethyl ether.

The organic layer is washed sequentially with 3N HCl, water, and brine, then dried over

magnesium sulfate. The crude product is purified by HPLC to yield the final product as a light

yellow oil.

Alternative Synthesis via Suzuki-Miyaura Cross-
Coupling
An alternative and widely used method for the synthesis of biphenyl derivatives is the Suzuki-

Miyaura cross-coupling reaction. This method offers mild reaction conditions and tolerance to a

variety of functional groups.

Experimental Workflow: Suzuki-Miyaura Coupling
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Caption: Workflow for the Suzuki-Miyaura cross-coupling.

Detailed Methodology:

Reaction Setup: In a round-bottom flask, 2-formylphenylboronic acid, 1-bromo-4-

(trifluoromethyl)benzene, a palladium catalyst (e.g.,
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tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium carbonate) are

combined in a suitable solvent system (e.g., toluene and water).

Reaction Execution: The mixture is degassed and then heated under an inert atmosphere

(e.g., nitrogen or argon) at a temperature typically ranging from 80-100 °C for several hours,

with the reaction progress monitored by thin-layer chromatography (TLC).

Workup and Purification: Upon completion, the reaction mixture is cooled, and the organic

layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl

acetate). The combined organic layers are washed with water and brine, dried over a drying

agent (e.g., sodium sulfate), and concentrated under reduced pressure. The crude product is

then purified by column chromatography on silica gel to yield the pure compound.

Applications and Biological Relevance
4'-(Trifluoromethyl)biphenyl-2-carbaldehyde serves as a key intermediate in the synthesis of a

variety of more complex molecules with potential applications in:

Pharmaceuticals: The biphenyl scaffold is a common motif in many biologically active

compounds. The trifluoromethyl group is often incorporated into drug candidates to enhance

metabolic stability, binding affinity, and membrane permeability.[1] Biphenyl derivatives have

been investigated for a wide range of therapeutic activities, including as anti-inflammatory,

antimicrobial, and anticancer agents.

Agrochemicals: Similar to pharmaceuticals, the introduction of a trifluoromethyl group can

improve the efficacy and stability of pesticides and herbicides.[1]

Materials Science: Biphenyl derivatives are utilized in the development of advanced

materials such as liquid crystals, polymers, and resins due to their rigid structure and

potential for tailored electronic properties.[1]

While specific biological activities for 4'-(trifluoromethyl)biphenyl-2-carbaldehyde have not been

extensively reported, its structural features suggest it is a valuable precursor for synthesizing

compounds that could target a variety of biological pathways. Further research is warranted to

explore the direct biological effects of this molecule and its derivatives.
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Conclusion
4'-(Trifluoromethyl)biphenyl-2-carbaldehyde is a versatile chemical intermediate with significant

potential in various fields of chemical research and development. The synthetic routes outlined

in this guide provide reliable methods for its preparation, enabling further exploration of its

properties and applications. The predicted spectroscopic data serves as a useful reference for

its characterization. As the demand for novel pharmaceuticals, agrochemicals, and advanced

materials continues to grow, the importance of building blocks like 4'-(trifluoromethyl)biphenyl-

2-carbaldehyde is expected to increase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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